

An In-depth Technical Guide on 1,3-Dimethyluracil-5-carboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethyluracil-5-carboxaldehyde

Cat. No.: B1297471

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and a proposed biological evaluation workflow for the novel compound **1,3-Dimethyluracil-5-carboxaldehyde**. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Physicochemical Properties

1,3-Dimethyluracil-5-carboxaldehyde, a derivative of the pyrimidine nucleobase uracil, possesses a unique set of physicochemical characteristics relevant to its potential applications in drug development. The available quantitative data for this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₃	--INVALID-LINK--
Molecular Weight	168.15 g/mol	--INVALID-LINK--
Boiling Point	274.1 °C at 760 mmHg	--INVALID-LINK--
Density	1.408 g/cm ³	--INVALID-LINK--
Flash Point	122.6 °C	--INVALID-LINK--
Melting Point	Not available	-
Solubility	Not available	-
pKa	Not available	-

Note: Some physical properties such as melting point, solubility, and pKa for **1,3-Dimethyluracil-5-carboxaldehyde** are not readily available in the searched literature.

Synthesis and Characterization

The introduction of a formyl group at the C-5 position of the uracil ring is a key synthetic step. A plausible and widely used method for this transformation is the Vilsmeier-Haack reaction.

This protocol is a representative procedure based on established Vilsmeier-Haack reactions on electron-rich aromatic and heteroaromatic compounds.

Materials:

- 1,3-Dimethyluracil
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM, anhydrous)
- Sodium acetate (NaOAc)

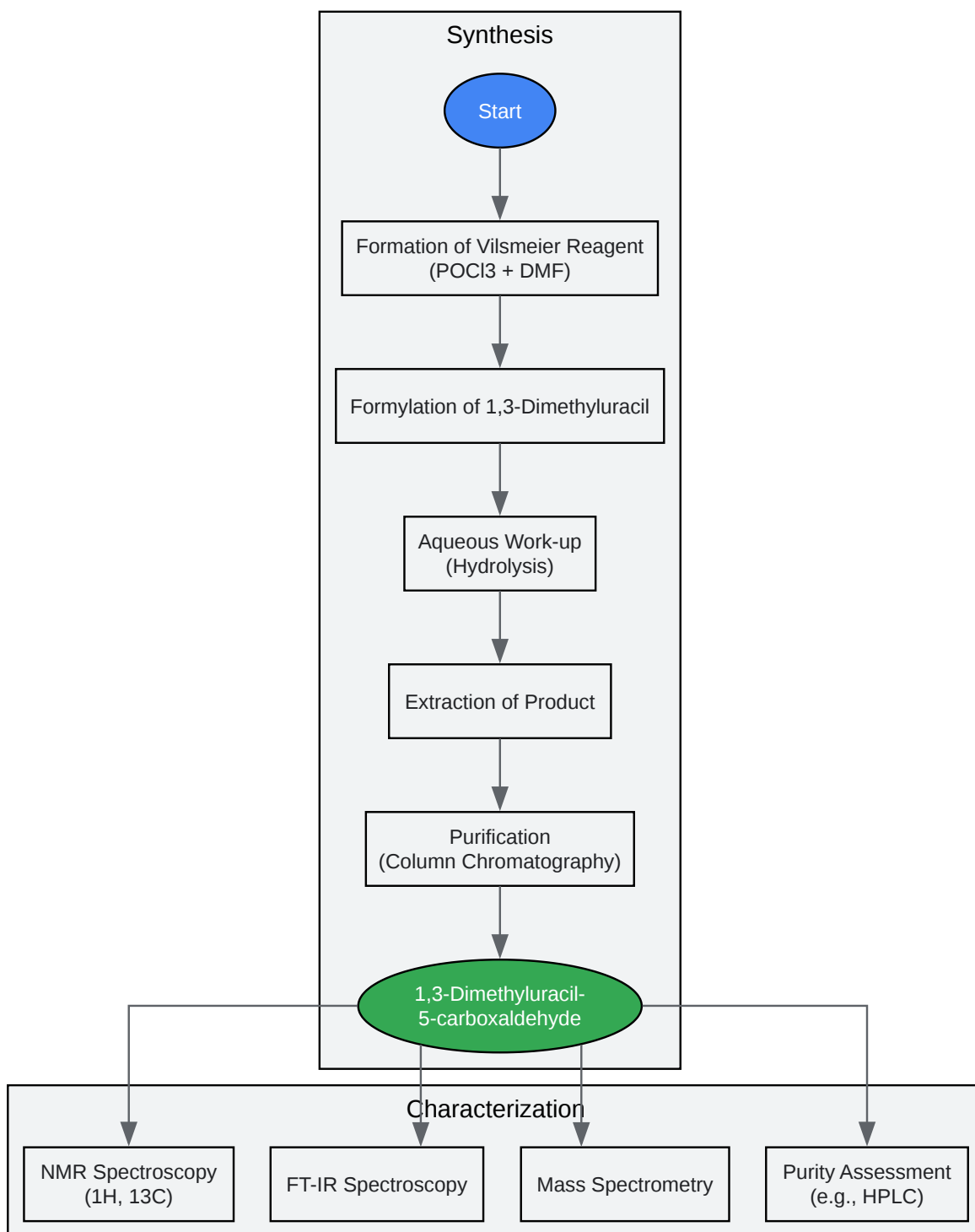
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexane for chromatography

Procedure:

- **Formation of the Vilsmeier Reagent:** In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled carefully. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent (a chloroiminium salt) will form.
- **Formylation Reaction:** Dissolve 1,3-dimethyluracil in anhydrous dichloromethane (DCM) and add it to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).
- **Work-up and Extraction:** Cool the reaction mixture back to 0 °C and slowly quench it by adding a cold aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt to the aldehyde. Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with deionized water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude **1,3-Dimethyluracil-5-carboxaldehyde** by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
- **Characterization:** The structure and purity of the final product should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and FT-IR, as well as mass

spectrometry.

Synthesis and Characterization Workflow



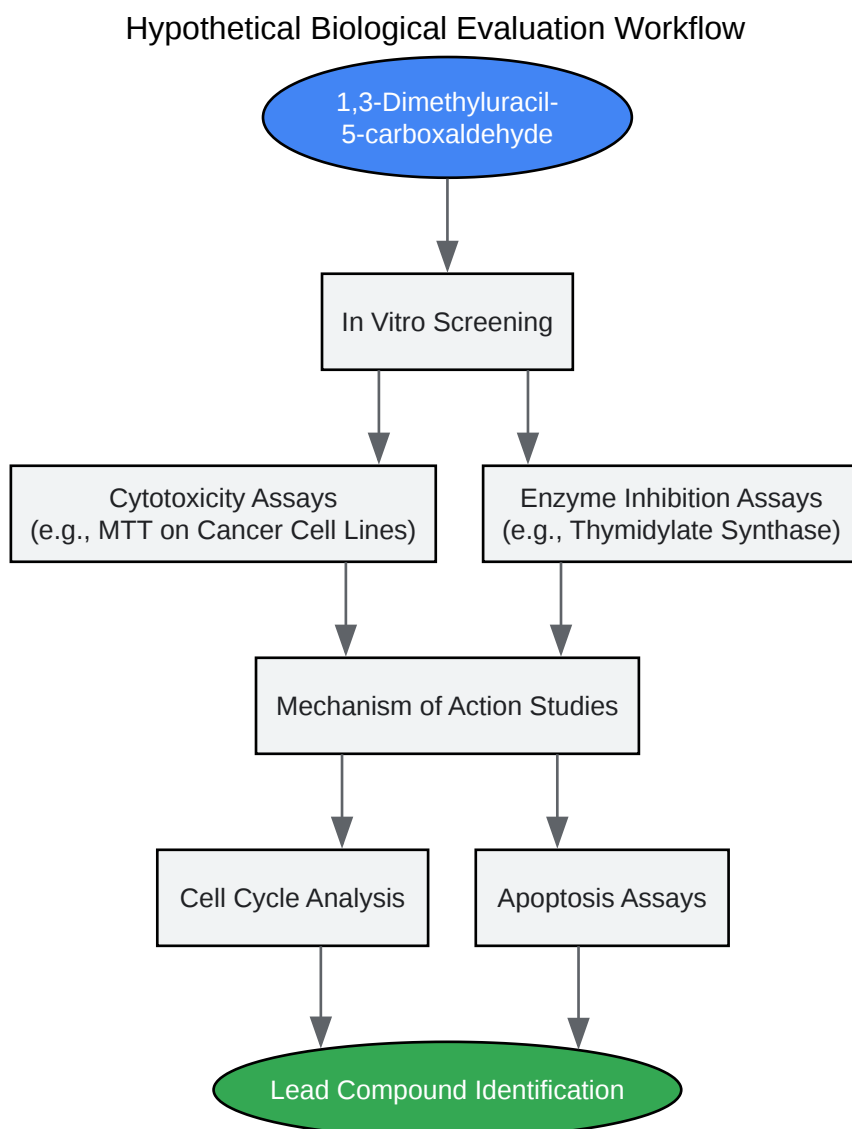
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A flowchart illustrating the synthesis and characterization process.

Biological Activity and Potential Signaling Pathways

While specific biological data for **1,3-Dimethyluracil-5-carboxaldehyde** is not currently available, uracil and its derivatives are known to exhibit a wide range of biological activities, including antiviral and anticancer properties. Many of these activities stem from the ability of uracil analogs to interfere with nucleic acid metabolism by inhibiting key enzymes. For instance, some uracil derivatives are known to target thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidine nucleotides.

The following diagram outlines a logical workflow for the initial biological screening of a novel uracil derivative like **1,3-Dimethyluracil-5-carboxaldehyde**, focusing on its potential as an anticancer agent. This is a representative pathway and would require experimental validation.



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A logical workflow for the biological evaluation of a novel uracil derivative.

This workflow begins with preliminary in vitro screening to assess the compound's general cytotoxicity against various cancer cell lines and its potential to inhibit key enzymes involved in cancer cell proliferation. Promising results would then warrant more detailed mechanism-of-action studies, such as cell cycle analysis and apoptosis assays, to elucidate how the compound exerts its effects. The ultimate goal of this workflow is to identify potential lead compounds for further preclinical and clinical development. Uracil derivatives have shown potential as inhibitors of enzymes like VEGFR-2 and as anticancer agents by targeting thymidylate synthase.^{[1][2]}

Conclusion

1,3-Dimethyluracil-5-carboxaldehyde is a compound of interest with potential applications in medicinal chemistry. This guide provides the currently available physicochemical data and outlines a standard synthetic and a hypothetical biological evaluation protocol. Further experimental investigation is required to fully characterize this molecule and explore its therapeutic potential. The information and workflows presented herein are intended to provide a solid foundation for future research endeavors in this area.

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- To cite this document: BenchChem. [An In-depth Technical Guide on 1,3-Dimethyluracil-5-carboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297471#physicochemical-properties-of-1-3-dimethyluracil-5-carboxaldehyde>]

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